molecular formula C9H14N4O3S B7357735 N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide

N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide

Cat. No. B7357735
M. Wt: 258.30 g/mol
InChI Key: KWFSINBWQXZLDE-UHFFFAOYSA-N
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Description

N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide, also known as OTAVA-BB 1209929, is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological properties. In

Scientific Research Applications

N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide has potential applications in scientific research due to its unique chemical structure and potential biological properties. This compound has been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may inhibit bacterial growth by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound exhibits antitumor and antibacterial activity, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide in lab experiments is its potential to exhibit antitumor and antibacterial activity. Additionally, this compound has a unique chemical structure that may make it a useful tool for studying biological processes. However, one limitation of using this compound in lab experiments is the lack of understanding regarding its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research related to N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its potential side effects. Additionally, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Finally, future research could focus on developing new derivatives of this compound with improved biological activity and selectivity.

Synthesis Methods

N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis process involves the condensation of 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-1,3-thiazole-4-carboxylic acid. This compound is then reacted with sodium azide to form 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid, which is further reacted with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylic acid ethyl ester. The final step involves the reaction of 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylic acid ethyl ester with thiomorpholine to form this compound.

properties

IUPAC Name

N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c14-8(13-3-5-17-6-4-13)10-2-1-7-11-9(15)16-12-7/h1-6H2,(H,10,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFSINBWQXZLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NCCC2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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